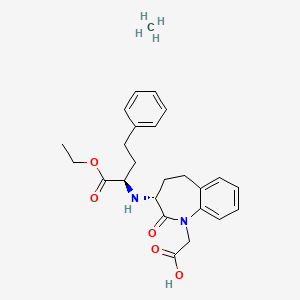

rel-(1S,3R)-Benazepril Hydrochloride

説明

rel-(1S,3R)-Benazepril Hydrochloride is a stereospecific angiotensin-converting enzyme (ACE) inhibitor used primarily for hypertension and renal protection. Its chemical structure is defined as (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride, with molecular formula C₂₄H₂₈N₂O₅·HCl and molecular weight 460.95 g/mol . As a prodrug, it is hydrolyzed in vivo to its active metabolite, benazeprilat, which inhibits ACE, reducing angiotensin II production and aldosterone secretion .

Clinical studies demonstrate its efficacy in slowing renal insufficiency progression across diverse etiologies (e.g., glomerulopathies, interstitial nephritis) and reducing cardiac hypertrophy in hypertensive models . Its solubility in polar solvents (water, ethanol, methanol) facilitates formulation flexibility .

特性

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.CH4/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H4/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWPBGOZHBKTQK-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C.CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Early Methods Involving Cyanoborohydride

Initial syntheses relied on reductive amination using sodium cyanoborohydride (NaBH3CN), which posed safety risks due to cyanide release. For example, coupling (S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-tert-butyl acetate with R-α-hydroxy ethyl phenylbutyrate required NaBH3CN, yielding benazepril tert-butyl ester at 55–60% efficiency. Post-reaction purification via column chromatography further reduced scalability.

Chiral Resolution Challenges

Racemic mixtures from non-stereoselective steps necessitated costly resolution techniques. Diastereomeric salt formation with tartaric acid derivatives achieved 70–75% ee but introduced yield losses during recrystallization.

Improved Preparation Methods

Two-Step Sulfonylation and Alkylation

The CN105061312A patent introduced a safer, solvent-efficient approach:

-

Sulfonylation :

R-α-hydroxy ethyl phenylbutyrate reacts with 4-nitrobenzenesulfonyl chloride in ethyl acetate at 0–5°C, catalyzed by triethylamine. This generates R-α-p-nitrophenylsulfonyl ethyl phenylbutyrate (97.3% purity). -

Alkylation and Cyclization :

The sulfonate intermediate couples with (S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-tert-butyl acetate in ethyl acetate at 80°C using Na2CO3. Hydrochloric acid gas precipitates benazepril hydrochloride at 72% yield and 99.5% purity.

Table 1: Key Parameters for the CN105061312A Method

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate/isopropyl acetate |

| Reaction Temperature | 0–80°C |

| Yield (Overall) | 67–72% |

| Purity (HPLC) | 99.3–99.5% |

| Catalyst | Triethylamine/Na2CO3 |

Dynamic Kinetic Resolution (DKR)

The CN110835319A patent leverages DKR to enhance stereocontrol:

-

Intermediate Synthesis :

3-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one-1-tert-butyl acetate reacts with (S)-homophenylalanine in isopropanol, achieving 99% diastereomeric excess via kinetic resolution. -

Esterification and Salt Formation :

Hydrolysis of the tert-butyl group followed by HCl gas treatment in isopropyl acetate yields 63% benazepril hydrochloride with 99.3% purity.

Table 2: DKR Method Performance Metrics

| Parameter | Value |

|---|---|

| Solvent | Isopropanol/isopropyl acetate |

| Diastereomeric Excess | >99% |

| Total Yield | 63% |

| Reaction Time | 20–24 hours |

Comparative Analysis of Methodologies

Yield and Purity

化学反応の分析

Types of Reactions:

Oxidation: rel-(1S,3R)-Benazepril Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Oxidized derivatives of rel-(1S,3R)-Benazepril Hydrochloride.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry:

- Used as a reference compound in the study of ACE inhibitors.

- Employed in the synthesis of related pharmaceutical compounds.

Biology:

- Investigated for its effects on blood pressure regulation.

- Studied for its potential protective effects on the cardiovascular system.

Medicine:

- Widely used in the treatment of hypertension and heart failure.

- Explored for its potential benefits in other cardiovascular diseases.

Industry:

- Utilized in the production of antihypertensive medications.

- Applied in research and development of new ACE inhibitors.

作用機序

rel-(1S,3R)-Benazepril Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, rel-(1S,3R)-Benazepril Hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound also reduces the secretion of aldosterone, which helps in reducing blood volume and pressure.

類似化合物との比較

Data Tables

Table 1: Pharmacokinetic and Clinical Comparison of ACE Inhibitors

Table 2: Clinical Outcomes in Renal Disease

Key Research Findings

- Stereochemical Sensitivity : The rel-(1S,3R) configuration is essential for ACE inhibition, as stereoisomers like ent-Benazepril lack activity .

- Species-Specific Metabolism : Benazepril is fully hydrolyzed to benazeprilat in rats but partially metabolized in dogs and baboons, producing additional hydrophilic metabolites .

- Antioxidant Limitations: Benazepril showed weaker superoxide dismutase (SOD) activation compared to Reynoutria japonica (SOD activity: 12.5 U/mg vs. 18.2 U/mg; P < 0.05) .

Q & A

Q. What analytical methods are recommended for determining the purity of rel-(1S,3R)-Benazepril Hydrochloride in pharmaceutical research?

-

Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for purity analysis. The USP monograph specifies using a C18 column with a mobile phase containing tetrabutylammonium bromide and acetonitrile (85:15 ratio). Quantification involves comparing peak responses of the test solution to USP reference standards. The formula for calculating impurity levels is:

where and are concentrations of the reference standard and test solution, respectively, and , are peak responses .

Q. How is the identity of rel-(1S,3R)-Benazepril Hydrochloride confirmed in compliance with pharmacopeial standards?

- Methodological Answer : Identity is confirmed via three orthogonal methods:

- Infrared (IR) spectroscopy : Matches the absorption spectrum of the USP reference standard.

- Chromatographic retention time : Must align with the reference standard (relative retention time = 1.0) under prescribed HPLC conditions.

- Chloride ion test : Confirms the presence of HCl via silver nitrate precipitation .

Q. What are the common impurities in rel-(1S,3R)-Benazepril Hydrochloride, and how are their limits established?

- Methodological Answer : Impurities include diastereoisomers (e.g., Related Compounds A–G) and synthetic intermediates. Limits are defined in USP monographs (e.g., 0.1% for Compound A, 0.5% for Compound B) based on toxicological risk assessments. Quantification uses HPLC with relative retention times (e.g., 2.3 for Compound A) and system suitability criteria (resolution ≥1.7 between critical pairs) .

Advanced Research Questions

Q. What strategies are employed to resolve and quantify diastereoisomeric impurities in rel-(1S,3R)-Benazepril Hydrochloride?

- Methodological Answer : Diastereomers (e.g., rel-(1R,3S) vs. rel-(1S,3R)) are separated using chiral stationary phases or ion-pair reagents. For example, tetrabutylammonium bromide in the mobile phase enhances resolution by interacting with ionic groups. Method optimization involves adjusting pH (e.g., pH 3.0), temperature (25–40°C), and gradient elution profiles. Validation requires ≤0.3% relative standard deviation (RSD) in replicate injections .

Q. How do researchers design in vivo studies to evaluate the antihypertensive efficacy of rel-(1S,3R)-Benazepril Hydrochloride in chronic renal failure models?

- Methodological Answer : Studies often use surgically induced renal ablation models (e.g., 7/8 nephrectomy in dogs). Key parameters:

- Telemetric blood pressure monitoring : Ensures continuous, unbiased data collection.

- Dosage : 2–10 mg/kg/day, adjusted based on plasma renin-angiotensin-aldosterone (RAA) system biomarkers (angiotensin II, aldosterone).

- Endpoints : Reduction in systolic/diastolic pressure, serum creatinine, and proteinuria. Contradictions between species (e.g., rats vs. dogs) require model-specific validation .

Q. What methodological considerations are critical when validating a UV spectrophotometric method for Benazepril Hydrochloride?

- Methodological Answer : Validation follows ICH Q2(R1) guidelines:

- Linearity : Calibration curve (2–22 µg/mL) with correlation coefficient ≥0.998.

- Accuracy : Spike recovery studies (98–102%) using USP reference standards.

- Precision : Intraday/interday RSD ≤2%.

- Specificity : Confirmed via forced degradation (acid/alkali hydrolysis, oxidation) and absence of interference at λmax = 237 nm .

Q. How can researchers address discrepancies in pharmacological data between animal models when assessing Benazepril Hydrochloride's efficacy?

- Methodological Answer : Discrepancies (e.g., lipid-lowering effects in rats vs. no effect in rabbits) are resolved by:

Q. What synthetic routes are reported for rel-(1S,3R)-Benazepril Hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis involves stereoselective condensation of (1S)-1-ethoxycarbonyl-3-phenylpropylamine with a benzazepine intermediate. Key steps:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。